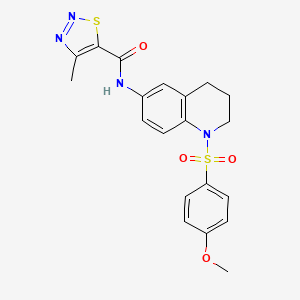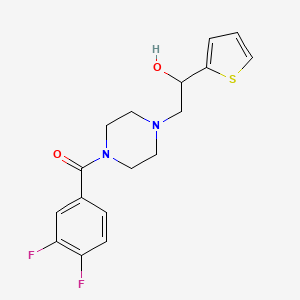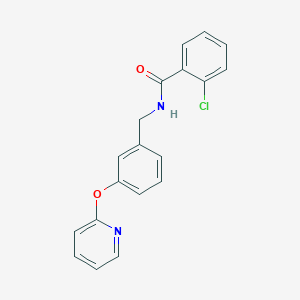
(E)-N-(4-(2-(2-(3-allyl-2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-(2-(2-(3-allyl-2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)phenyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide group, a thiazole ring, and a hydrazone linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(2-(2-(3-allyl-2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)phenyl)benzamide typically involves multiple steps:
Formation of the Hydrazone Linkage: The initial step involves the condensation of 3-allyl-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Thiazole Ring Formation: The hydrazone is then reacted with 2-bromo-4-phenylthiazole under basic conditions to form the thiazole ring.
Final Coupling: The resulting intermediate is coupled with 4-aminobenzamide under appropriate conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic steps for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(2-(2-(3-allyl-2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the allyl group or the hydroxybenzylidene moiety.
Reduction: Reduction reactions can target the hydrazone linkage or the thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated hydrazine derivative.
Scientific Research Applications
(E)-N-(4-(2-(2-(3-allyl-2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (E)-N-(4-(2-(2-(3-allyl-2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects, or disrupt bacterial cell wall synthesis, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-(2-(2-(3-allyl-2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of benzamide.
(E)-N-(4-(2-(2-(3-allyl-2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)phenyl)thiourea: Contains a thiourea group instead of benzamide.
Uniqueness
(E)-N-(4-(2-(2-(3-allyl-2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[2-[(2E)-2-[(2-hydroxy-3-prop-2-enylphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-2-7-19-10-6-11-21(24(19)31)16-27-30-26-29-23(17-33-26)18-12-14-22(15-13-18)28-25(32)20-8-4-3-5-9-20/h2-6,8-17,31H,1,7H2,(H,28,32)(H,29,30)/b27-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFXDQMCFMOCMM-JVWAILMASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371597.png)
![6-Benzyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371598.png)
![(E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide](/img/structure/B2371599.png)



![[1-(4-Aminophenyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2371606.png)

![5-((2,5-dimethylbenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2371610.png)



![rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid](/img/structure/B2371617.png)

